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Compound of Interest

Compound Name: 3-Nitrobenzophenone

Cat. No.: B1329437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-
Nitrobenzophenone, a valuable intermediate in organic synthesis. It addresses the challenges

associated with the direct Friedel-Crafts acylation of nitrobenzene and details a more practical

and widely applicable method: the electrophilic nitration of benzophenone. This document

offers detailed experimental protocols, quantitative data, and a visual representation of the

synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction: The Challenge of Direct Friedel-Crafts
Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-

carbon bonds and the preparation of aryl ketones. The reaction typically involves the acylation

of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst,

such as aluminum chloride.

However, the direct Friedel-Crafts acylation of nitrobenzene with benzoyl chloride to yield 3-
Nitrobenzophenone is exceptionally challenging. The nitro group is a powerful deactivating

substituent, withdrawing electron density from the aromatic ring through both inductive and

resonance effects. This deactivation renders the ring significantly less nucleophilic and

therefore, much less reactive towards electrophilic attack by the acylium ion. Under standard
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Friedel-Crafts conditions, the reaction with deactivated substrates like nitrobenzene generally

fails to proceed or provides negligible yields.

While some research has explored the use of highly specialized and reactive catalyst systems,

such as GaClx- and GaAlClx-grafted mesoporous silica (Si-MCM-41), to facilitate the acylation

of nitrobenzene, these methods are not yet standard laboratory practice and require specific

expertise and materials.

Given these limitations, an alternative and more reliable synthetic strategy is the nitration of

benzophenone. In this approach, the electron-withdrawing, meta-directing nature of the

carbonyl group in benzophenone guides the incoming nitro group to the desired position on

one of the phenyl rings.

Experimental Protocol: Synthesis of 3-
Nitrobenzophenone via Nitration of Benzophenone
This section provides a detailed experimental protocol for the synthesis of 3-
Nitrobenzophenone by the nitration of benzophenone. The procedure is adapted from

established methods for the nitration of aromatic ketones.

2.1. Materials and Reagents
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Benzophenone 182.22 10.0 g 0.055 mol

Concentrated Sulfuric

Acid (98%)
98.08 50 mL -

Concentrated Nitric

Acid (70%)
63.01 10 mL -

Crushed Ice - 200 g -

Ethanol 46.07 As needed -

Dichloromethane 84.93 As needed -

Anhydrous

Magnesium Sulfate
120.37 As needed -

2.2. Procedure

Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid

to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

Dissolution of Benzophenone: In a separate larger flask, dissolve 10.0 g of benzophenone in

30 mL of concentrated sulfuric acid. Stir the mixture until the benzophenone is completely

dissolved. Cool this solution in an ice bath to 0-5 °C.

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the

benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature

between 0-10 °C throughout the addition using the ice bath.

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room

temperature for 1-2 hours to ensure the reaction goes to completion.

Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring onto

200 g of crushed ice in a large beaker. The 3-Nitrobenzophenone will precipitate as a pale

yellow solid.
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Isolation of the Product: Collect the solid product by vacuum filtration and wash it thoroughly

with cold water until the washings are neutral to litmus paper.

Purification: The crude 3-Nitrobenzophenone can be purified by recrystallization from

ethanol or a mixture of ethanol and water to yield pale yellow crystals.

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

2.3. Safety Precautions

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.

Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat.

The addition of the nitrating mixture to the benzophenone solution is an exothermic reaction.

Careful temperature control is crucial to prevent overheating and the formation of unwanted

byproducts.

Always add acid to water, not the other way around, when preparing aqueous solutions.

Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of

3-Nitrobenzophenone.

Table 1: Reaction Parameters and Yield

Parameter Value

Reaction Temperature 0-10 °C

Reaction Time 1-2 hours

Typical Yield 75-85%

Melting Point 99-101 °C

Table 2: Spectroscopic Data for 3-Nitrobenzophenone
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Spectroscopic Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ 7.55-7.65 (m, 2H), 7.68-7.78 (m, 1H), 7.80-

7.90 (m, 3H), 8.10 (d, 1H), 8.45 (d, 1H), 8.60 (s,

1H)

¹³C NMR (CDCl₃, 100 MHz)
δ 125.0, 128.5, 129.5, 130.5, 132.0, 134.0,

135.5, 137.0, 148.5, 194.5

IR (KBr, cm⁻¹)
3100 (Ar-H), 1670 (C=O), 1530 (NO₂, asym),

1350 (NO₂, sym)

Mass Spectrum (EI, m/z) 227 (M⁺), 150, 105, 77

Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the

synthesis of 3-Nitrobenzophenone via the nitration of benzophenone.
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Caption: Experimental workflow for the synthesis of 3-Nitrobenzophenone.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 3-
Nitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329437#friedel-crafts-acylation-for-3-
nitrobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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